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Compound of Interest

Compound Name:
(2R)-3,3,3-trifluoro-2-methoxy-2-

phenylpropanoic acid

Cat. No.: B1273004 Get Quote

CAS Number: 20445-31-2

This technical guide provides an in-depth overview of (R)-(+)-α-Methoxy-α-

trifluoromethylphenylacetic acid, commonly known as Mosher's acid.[1] It is a widely used

chiral derivatizing agent in stereochemistry, particularly for the determination of enantiomeric

purity and the assignment of absolute configuration of chiral alcohols and amines.[1][2] This

document is intended for researchers, scientists, and professionals in the fields of organic

chemistry, pharmacology, and drug development.

Chemical and Physical Properties
(R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid, with the CAS number 20445-31-2, is the

(R)-enantiomer of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1] The (S)-enantiomer

has the CAS number 17257-71-5, and the racemic mixture is identified by CAS number 81655-

41-6.[1]

Table 1: General and Physical Properties
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Property Value

Molecular Formula C₁₀H₉F₃O₃[3]

Molecular Weight 234.17 g/mol [3]

Appearance White crystalline low melting solid[4]

Melting Point 46 to 49 °C (115 to 120 °F; 319 to 322 K)[1]

Boiling Point 105 to 107 °C at 1 mmHg[1][4]

Density 1.344 g/mL at 25 °C[4]

Refractive Index (n20/D) 1.473[4]

Optical Rotation ([α]20/D) +72° (c = 1.6 in methanol)

Solubility Soluble in methanol (50 mg/mL)[4][5]

Table 2: Spectroscopic Data

Spectroscopic Technique Data

¹H NMR
Used to analyze diastereomeric

esters/amides[2]

¹⁹F NMR

Used to analyze diastereomeric esters/amides;

often provides simpler spectra for determining

enantiomeric excess[2][6]

IR, Mass Spectrometry Data available in various spectral databases

Mechanism of Action and Applications
Mosher's acid is a chiral derivatizing agent that reacts with chiral alcohols or amines to form

diastereomeric esters or amides, respectively.[1][2] These diastereomers possess distinct

physical properties, including different chemical shifts in their NMR spectra.[2] By analyzing the

¹H or ¹⁹F NMR spectra of the resulting mixture of diastereomers, it is possible to determine the

enantiomeric excess (ee) of the original alcohol or amine.[7]
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Furthermore, the predictable shielding effects of the phenyl and trifluoromethyl groups in the

Mosher's ester or amide allow for the assignment of the absolute configuration of the

stereocenter in the original molecule.[8][9] This is achieved by comparing the chemical shifts of

the protons in the two diastereomers, a technique known as the Mosher method.[10] For

enhanced reactivity, Mosher's acid is often converted to its more reactive acid chloride,

Mosher's acid chloride.[1][11]

Experimental Protocols
The following are generalized protocols for the preparation of Mosher's esters and amides for

NMR analysis. The specific conditions may need to be optimized for different substrates.

Preparation of Mosher's Esters from a Chiral Alcohol
This protocol is adapted for the derivatization of a chiral secondary alcohol.[7]

Materials:

Chiral alcohol (approximately 2.5 mg)

(R)-(+)-Mosher's acid chloride (slight molar excess, ~1.2 equivalents)

Anhydrous pyridine or 4-dimethylaminopyridine (DMAP)

Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

NMR tube

Procedure:

In a clean, dry NMR tube, dissolve the chiral alcohol (approx. 2.5 mg) in 0.5 mL of the

anhydrous deuterated solvent.

Add a small excess of anhydrous pyridine or DMAP (approx. 5-10 µL).

Add a slight molar excess (~1.2 equivalents) of (R)-(+)-Mosher's acid chloride to the solution.
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Cap the NMR tube and allow the reaction to proceed at room temperature. The reaction

progress can be monitored by NMR.

Repeat the procedure in a separate NMR tube using (S)-(-)-Mosher's acid chloride to

prepare the other diastereomer.

Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.

Preparation of Mosher's Amides from a Chiral Amine
This protocol describes the derivatization of a chiral amine.[7]

Materials:

Chiral amine (approximately 2.5 mg)

(R)-(+)-Mosher's acid (1.1 equivalents)

Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC))

Anhydrous deuterated solvent (e.g., CDCl₃)

NMR tube

Procedure:

In a clean, dry NMR tube, dissolve the chiral amine (approx. 2.5 mg) in 0.5 mL of the

anhydrous deuterated solvent.

Add a slight excess (1.1 equivalents) of (R)-(+)-Mosher's acid.

Add one equivalent of the coupling agent (e.g., DCC).

Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.

Repeat the procedure in a separate NMR tube using (S)-(-)-Mosher's acid to prepare the

other diastereomer.
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Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA amide samples.

Data Analysis and Interpretation
Determination of Enantiomeric Excess
The enantiomeric excess (ee) can be calculated by integrating a pair of well-resolved signals

corresponding to the two diastereomers in the ¹H or ¹⁹F NMR spectrum. The formula for

calculating ee is:

ee (%) = [|Integration(major diastereomer) - Integration(minor diastereomer)| /

(Integration(major diastereomer) + Integration(minor diastereomer))] x 100

Determination of Absolute Configuration
The absolute configuration is determined by analyzing the differences in chemical shifts (Δδ =

δS - δR) for the protons of the alcohol or amine moiety in the two diastereomeric derivatives. A

consistent pattern of positive and negative Δδ values for protons on either side of the

stereocenter, when compared to the established Mosher's model, allows for the assignment of

the absolute configuration.[10]

Visualizations
Reaction of Mosher's Acid with a Chiral Alcohol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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